molecular formula C18H21NO3 B2405135 tert-butyl N-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate CAS No. 2013356-81-3

tert-butyl N-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate

Cat. No.: B2405135
CAS No.: 2013356-81-3
M. Wt: 299.37
InChI Key: OSQCVPHMTYWESN-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate is a chemical compound with the molecular formula C18H21NO3 and a molecular weight of 299.37 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-naphthalen-2-yl-1-oxopropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-naphthyl-2-oxopropane under specific conditions. One common method includes the use of Boc anhydride and ethanol, followed by the addition of ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl ketones, while reduction can produce alcohol derivatives .

Scientific Research Applications

tert-butyl N-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-naphthalen-2-yl-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(1-naphthalen-2-yl-1-oxopropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-12(19-17(21)22-18(2,3)4)16(20)15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQCVPHMTYWESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=CC=CC=C2C=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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